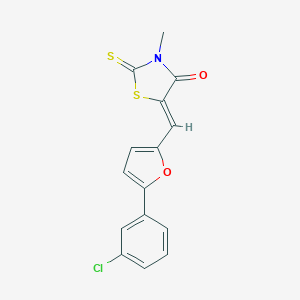![molecular formula C16H15ClN2O2 B240398 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide works by activating PPARδ, which is a transcription factor that regulates various metabolic processes, including lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, activation of PPARδ has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in lab experiments is its ability to activate PPARδ, which can lead to improved metabolic function and reduced inflammation. However, one limitation is that it has been shown to have potential toxic effects on the liver and kidneys in animal models, which may limit its use in humans.
Future Directions
There are several future directions for the research on 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide. One direction is to further investigate its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Another direction is to study its potential toxic effects on the liver and kidneys in humans. Furthermore, it may be of interest to explore the use of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-(methylamino)-2-oxoacetic acid methyl ester in the presence of triethylamine, followed by the reaction with 4-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzoic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has been extensively studied for its potential use in treating various medical conditions, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
properties
Product Name |
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
3-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-15(20)9-11-5-7-14(8-6-11)19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
XHENAPRREGQTMD-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)




![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240355.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)